molecular formula C11H12O B129374 2,2-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 10489-28-8

2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No. B129374
CAS RN: 10489-28-8
M. Wt: 160.21 g/mol
InChI Key: AFVDWGITABCILM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of organic compounds known as indenes. These compounds are characterized by a fused ring structure consisting of a benzene ring and a cyclopentene ring. The specific compound has additional methyl groups and a ketone functional group, which may influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of compounds related to 2,2-dimethyl-2,3-dihydro-1H-inden-1-one has been explored in various studies. For instance, the synthesis of dimethyl (2,3-dihydro-1H-inden-6-ylamino) (substituted) methylphosphonates was achieved under solvent-free conditions using microwave irradiation with molybdate sulfuric acid (MSA) as a catalyst, indicating a potential method for synthesizing related compounds . Additionally, the synthesis of diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol involved the coupling of silyl enol ether of 1-indanone with the dimethyl ketal of 2-indanone, followed by alkylation and reduction steps . These methods highlight the reactivity of indene derivatives and provide insight into possible synthetic routes for 2,2-dimethyl-2,3-dihydro-1H-inden-1-one.

Molecular Structure Analysis

The molecular structure of related indene derivatives has been analyzed in some studies. For example, the crystal structure of a brominated biindenylidenedione derivative was obtained, revealing a defective tightness in molecular arrangement compared to its precursor . This suggests that substitutions on the indene ring can significantly alter the molecular packing and, potentially, the properties of the compound.

Chemical Reactions Analysis

The chemical reactions involving indene derivatives are diverse and can lead to various functionalized products. The study on the synthesis of dimethyl (2,3-dihydro-1H-inden-6-ylamino) (substituted) methylphosphonates demonstrates the reactivity of indene amines with aldehydes and phosphonates under catalytic conditions . This indicates that 2,2-dimethyl-2,3-dihydro-1H-inden-1-one could potentially undergo similar reactions, leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one are not detailed in the provided papers, the properties of similar compounds can offer some insights. The photochromic and photomagnetic properties of brominated biindenylidenedione derivatives were investigated, showing that substitutions on the indene ring can significantly affect these properties . This suggests that the physical and chemical properties of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one could be similarly influenced by its functional groups and substitutions.

Scientific Research Applications

Efficient Synthesis Methods

Researchers have developed efficient and environmentally benign synthesis methods for compounds related to 2,2-dimethyl-2,3-dihydro-1H-inden-1-one. For instance, a one-pot, four-component synthesis approach has been reported, offering a rapid and eco-friendly route to synthesize complex molecules, showcasing the versatility of such compounds in organic synthesis (Mosaddegh & Hassankhani, 2011).

Potential Anti-Inflammatory Agents

Certain diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, which structurally relate to 2,2-dimethyl-2,3-dihydro-1H-inden-1-one, have been synthesized and demonstrated significant anti-inflammatory activity, suggesting potential for new anti-inflammatory agents (Sheridan et al., 2009).

Photocycloaddition Reactions

Studies on photocycloaddition reactions involving similar compounds have revealed regio- and stereospecific reactions, contributing to the understanding of photochemical processes and offering insights into designing light-induced synthetic pathways (Margaretha et al., 2007).

Green Chemistry Approaches

In the context of green chemistry, efficient syntheses of related compounds under solvent-free conditions have been achieved, highlighting the compound's role in promoting sustainable chemical processes (Reddy et al., 2014).

Advanced Materials and Corrosion Inhibition

Research has also extended to the exploration of derivatives of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one in the field of materials science, particularly as corrosion inhibitors for metals, demonstrating the compound's utility in protective coatings and industrial applications (Saady et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, 1-Indanone, suggests that it should be handled with care. It advises to ensure adequate ventilation, wear personal protective equipment/face protection, avoid dust formation, and avoid ingestion and inhalation .

properties

IUPAC Name

2,2-dimethyl-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-11(2)7-8-5-3-4-6-9(8)10(11)12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVDWGITABCILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306570
Record name Dimethylindanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-2,3-dihydro-1H-inden-1-one

CAS RN

10489-28-8
Record name 10489-28-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethylindanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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